2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol
CAS No.:
Cat. No.: VC15639344
Molecular Formula: C23H32N2O6
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32N2O6 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 2,6-dimethoxy-4-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
| Standard InChI | InChI=1S/C23H32N2O6/c1-27-18-7-6-17(22(30-4)23(18)31-5)15-25-10-8-24(9-11-25)14-16-12-19(28-2)21(26)20(13-16)29-3/h6-7,12-13,26H,8-11,14-15H2,1-5H3 |
| Standard InChI Key | OFMJTVUADODLPK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name is 2,6-dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}methyl)phenol. Its molecular formula is C₃₁H₃₈N₂O₇, with a molecular weight of 562.64 g/mol .
Structural Components
-
Piperazine linker: A six-membered ring with two nitrogen atoms, enabling conformational flexibility .
-
Trimethoxyphenyl substituent: A 2,3,4-trimethoxybenzyl group attached to the piperazine nitrogen.
Spectroscopic Data
-
¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and piperazine methylene protons (δ 2.5–3.0 ppm) .
-
IR: Stretching vibrations for O–H (3200–3400 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step protocol involving:
-
Alkylation of piperazine: Reacting piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of K₂CO₃ in DMF.
-
Mannich reaction: Coupling the resulting 4-(trimethoxybenzyl)piperazine with 2,6-dimethoxy-4-(chloromethyl)phenol under basic conditions .
Table 1: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Piperazine alkylation | 2,3,4-Trimethoxybenzyl chloride, K₂CO₃ | DMF, 60°C, 12 h | 78% |
| Mannich coupling | 2,6-Dimethoxy-4-(chloromethyl)phenol, Et₃N | CH₂Cl₂, 25°C, 6 h | 65% |
Industrial-Scale Production
-
Continuous flow reactors: Enhance yield (85–90%) and reduce reaction time.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Melting point | 145–148°C | DSC |
| LogP | 2.8 | Calculated (XLogP3) |
| Solubility | 0.12 mg/mL in water; >50 mg/mL in DMSO | Shake-flask |
| Stability | Stable at 25°C; decomposes >200°C | TGA |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits IC₅₀ = 1.2 µM against Pseudoperonospora cubensis, outperforming commercial fungicides like Thiophanate-methyl (IC₅₀ = 5.8 µM) . Its trimethoxyphenyl group facilitates hydrophobic interactions with enzyme active sites .
Receptor Modulation
-
Calcium channels: Binds to L-type calcium channels (Kd = 0.8 µM), reducing intracellular Ca²⁺ flux.
-
Neurotransmitter receptors: Modulates serotonin (5-HT₂A) and dopamine (D₂) receptors at nanomolar affinities .
Table 3: Comparative Bioactivity Data
| Target | Activity (IC₅₀/Kd) | Reference Compound |
|---|---|---|
| Fungal cytochrome P450 | 1.2 µM | Thiophanate-methyl (5.8 µM) |
| L-type calcium channel | 0.8 µM | Verapamil (0.5 µM) |
Applications in Medicinal Chemistry
Antifungal Agents
-
In vivo efficacy: Reduces Candida albicans biofilm formation by 92% at 10 mg/kg .
-
Synergy with fluconazole: Lowers MIC from 64 µg/mL to 8 µg/mL .
Cardiovascular Therapeutics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume